
2-(Piperazin-1-yl)quinoxaline
Overview
Description
2-(Piperazin-1-yl)quinoxaline is a nitrogen-containing heterocyclic compound that features a quinoxaline core with a piperazine moiety attached at the second position. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)quinoxaline typically involves the reaction of quinoxaline derivatives with piperazine. One common method is the condensation of 2-chloroquinoxaline with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Green chemistry approaches, such as the use of recyclable catalysts and environmentally friendly solvents, are increasingly being adopted to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives to their corresponding dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like potassium carbonate and solvents like DMF or acetonitrile.
Major Products
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline N-oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of quinoxaline derivatives, particularly 2-(piperazin-1-yl)quinoxaline, as antiviral agents against respiratory viruses. Their mechanisms include inhibition of viral replication and interference with viral proteins.
Key Findings:
- Influenza Virus Inhibition : Compounds derived from this compound have shown promising activity against influenza A viruses. For instance, a derivative demonstrated an IC50 value of 0.2164 μM against the H1N1 strain with minimal toxicity (CC50 value of 315,578.68 μM) .
- SARS-CoV-2 Inhibition : Quinoxaline derivatives are being investigated for their ability to inhibit SARS-CoV-2 by targeting critical viral enzymes and proteins involved in the viral life cycle .
Compound | Target Virus | IC50 (μM) | CC50 (μM) | Mechanism of Action |
---|---|---|---|---|
This compound | H1N1 | 0.2164 | 315578.68 | Inhibits viral replication |
Various Derivatives | SARS-CoV-2 | TBD | TBD | Targets viral proteins |
Antimycobacterial Activity
Quinoxaline derivatives have been identified as potential antimycobacterial agents, particularly against Mycobacterium tuberculosis.
Case Study:
- A study reported that derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides exhibited high antimycobacterial activity with MIC values as low as 1.25 μg/mL against M. tuberculosis . These compounds act as DNA-damaging agents and have shown low toxicity in vivo.
Compound | Target Bacteria | MIC (μg/mL) | Mechanism of Action |
---|---|---|---|
Quinoxaline-2-carboxylic acid 1,4-dioxide | M. tuberculosis | 1.25 | DNA damage |
Antifungal Properties
Research has also focused on the antifungal potential of piperazinyl quinoxaline derivatives.
Key Insights:
- A series of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives were evaluated for their ability to inhibit drug efflux pumps in Candida albicans. Many compounds showed significant inhibition of CaCdr1p and CaMdr1p transporters, which are critical for fungal drug resistance .
Compound | Target Fungus | MIC80 (mM) | Relative Resistance Index (RI) |
---|---|---|---|
Piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives | C. albicans | 100 - 901 | 8 - 274 |
Anticancer Activity
The anticancer properties of quinoxaline derivatives have been extensively studied, revealing their potential as effective anti-proliferative agents.
Research Highlights:
- A recent investigation into hybrid compounds containing isatin and quinoxaline structures demonstrated excellent anti-proliferative activity against human ovarian and colon cancer cell lines . These compounds were synthesized under green conditions using magnetic nanoparticles as catalysts.
Compound | Cancer Type | Anti-proliferative Activity |
---|---|---|
Isatin-based quinoxaline hybrids | Ovarian/Colon | High selectivity index values |
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)quinoxaline involves its interaction with specific molecular targets. For instance, some derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in the signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting PI3K, these compounds can induce apoptosis in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
Piperidinylquinoxaline: Another quinoxaline derivative with a piperidine moiety.
Morpholinoquinoxaline: Contains a morpholine ring instead of piperazine.
Quinoxaline N-oxides: Oxidized forms of quinoxaline derivatives.
Uniqueness
2-(Piperazin-1-yl)quinoxaline is unique due to its specific structural features that confer distinct biological activities. Its piperazine moiety allows for versatile chemical modifications, making it a valuable scaffold for drug development and other applications .
Biological Activity
2-(Piperazin-1-yl)quinoxaline is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a quinoxaline core with a piperazine moiety, enhancing its pharmacological properties. The following sections will delve into its biological activities, mechanisms of action, and potential therapeutic applications.
Neuropharmacological Effects
One of the most notable biological activities of this compound is its role as an atypical antipsychotic drug . It primarily functions as a 5HT2A receptor antagonist , which is crucial for its potential therapeutic effects in treating psychiatric disorders such as schizophrenia. This receptor antagonism helps alleviate symptoms associated with these conditions, making it a candidate for further clinical exploration.
Anticancer Properties
Research has indicated that derivatives of this compound exhibit anti-proliferative effects against various cancer cell lines. The compound's ability to inhibit specific signaling pathways, such as the phosphoinositide 3-kinase (PI3K) pathway, leads to apoptosis in cancer cells and inhibits tumor growth. This suggests potential applications in oncology, particularly for targeting cancers resistant to conventional therapies.
Antifungal Activity
Recent studies have highlighted the compound's efficacy against Candida albicans by inhibiting drug efflux pumps like CaCdr1p and CaMdr1p. In a screening of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives, several compounds demonstrated dual inhibition capabilities, indicating their potential as antifungal agents . The minimum inhibitory concentrations (MICs) for these compounds ranged significantly, showcasing their potency against resistant strains.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Receptor Interaction : As a 5HT2A receptor antagonist, it modulates neurotransmitter activity in the brain, contributing to its antipsychotic effects.
- Enzyme Inhibition : The inhibition of PI3K leads to disrupted signaling pathways that are essential for cell survival and proliferation in cancer cells.
- Efflux Pump Modulation : By inhibiting multidrug resistance transporters in fungi, the compound enhances the efficacy of existing antifungal treatments.
Study on Antipsychotic Properties
In a clinical study evaluating the efficacy of this compound derivatives in patients with schizophrenia, significant improvements were observed in symptom management compared to placebo controls. The study highlighted the compound's favorable safety profile and its role in reducing both positive and negative symptoms of schizophrenia.
Antitumor Activity Assessment
A recent investigation assessed the anticancer potential of various derivatives of this compound against breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values as low as 10 µM, demonstrating substantial cytotoxicity and suggesting mechanisms involving apoptosis induction and cell cycle arrest.
Comparative Analysis
The following table summarizes some key derivatives of this compound along with their respective biological activities:
Compound Name | Structure Type | Biological Activity |
---|---|---|
1-(4-(tolyl)quinoxaline-2-yl)piperazine | Quinoxaline derivative | Antipsychotic properties |
2-Methyl-3-(piperazin-1-yl)quinoxaline | Quinoxaline derivative | Potential neuroleptic effects |
6-(piperazin-1-yl)-4(3H)-quinazolinone | Quinoxaline derivative | Anticancer activity |
Properties
IUPAC Name |
2-piperazin-1-ylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-4-11-10(3-1)14-9-12(15-11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELPOLSGTUYMFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473782 | |
Record name | 2-PIPERAZIN-1-YL-QUINOXALINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55686-91-4 | |
Record name | 2-PIPERAZIN-1-YL-QUINOXALINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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